1-(5-Bromofuran-2-yl)ethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H9BrN2O/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4H,3,8-9H2 |
InChI Key |
PHQQZCQFDTVJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CN)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 5 Bromofuran 2 Yl Ethane 1,2 Diamine
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1-(5-bromofuran-2-yl)ethane-1,2-diamine reveals several plausible pathways for its construction. The primary disconnection strategy involves the C-N bonds of the diamine moiety, leading back to simpler, commercially available, or readily synthesizable precursors.
A logical disconnection of the 1,2-diamine functionality points towards an α-amino ketone intermediate. This, in turn, can be derived from an α-azido ketone, which is a common and stable precursor for α-amino ketones. The α-azido ketone can be synthesized from an α-halo ketone, obtainable from the corresponding ketone, 1-(5-bromofuran-2-yl)ethan-1-one. This ketone can be prepared via acylation of 5-bromofuran.
Alternatively, a more direct route starts from the key precursor, 5-bromofuran-2-carbaldehyde . A Strecker-type reaction on this aldehyde could introduce the first amine group as a nitrile, forming an α-amino nitrile. Subsequent reduction of the nitrile and introduction of the second amine group would lead to the target diamine. Another pathway involves the conversion of the aldehyde to a nitroalkene, followed by amination and reduction.
A plausible forward-looking synthetic sequence based on this analysis would be:
Synthesis of the key precursor, 5-bromofuran-2-carbaldehyde .
Conversion of the aldehyde to an intermediate suitable for diamination, such as an α-azido ketone.
Stepwise introduction and/or reduction of the nitrogen functionalities to form the 1,2-diamine.
Precursor Synthesis and Halogenation Strategies
The successful synthesis of the target diamine hinges on the efficient preparation of its key precursors. This involves the synthesis of the brominated furan (B31954) core and the subsequent elaboration of the side chain to introduce the diamine moiety.
5-Bromofuran-2-carbaldehyde is a pivotal intermediate in the synthesis of the target compound. nih.gov It is typically synthesized by the bromination of furfural. Various brominating agents and conditions have been employed for this transformation. A common method involves the use of bromine in a suitable solvent, often with a catalyst.
More modern and selective methods utilize N-bromosuccinimide (NBS) or other bromine carriers to achieve regioselective bromination at the 5-position of the furan ring. Another approach involves the use of ionic liquids as both the solvent and the brominating agent, which can offer advantages in terms of reaction efficiency and environmental impact. nih.govrsc.org For instance, the use of 1-butyl-3-methylimidazolium tribromide has been reported for the bromination of furfural, providing good yields of the desired product. rsc.org
| Starting Material | Reagent(s) | Key Conditions | Product | Ref. |
| Furfural | 1-butyl-3-methylimidazole tribromide | Stirring, 30-70°C | 5-Bromofuran-2-carbaldehyde | nih.govrsc.org |
| Furfural | Bromine, Aluminum Chloride | Controlled temperature | 5-Bromofuran-2-carbaldehyde | rsc.org |
| 5-Iodofuran-2-carbaldehyde | Irradiation in benzene (B151609) | Photochemical reaction | 5-Phenyl-2-furaldehyde (byproduct) | researchgate.net |
This table is interactive. Click on the headers to sort.
Starting from 5-bromofuran-2-carbaldehyde, several strategies can be employed to construct the ethane-1,2-diamine side chain. One of the most versatile approaches involves the formation of an α-azido ketone.
The aldehyde can first be converted to the corresponding α-bromo ketone, 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one . This can be achieved through a two-step process: Grignard addition of methylmagnesium bromide to the aldehyde to form the secondary alcohol, followed by oxidation to the ketone and subsequent α-bromination.
The resulting α-bromo ketone can then be converted to the α-azido ketone, 2-azido-1-(5-bromofuran-2-yl)ethan-1-one , by reaction with sodium azide (B81097). organic-chemistry.orgnih.gov This azido (B1232118) ketone is a stable and key intermediate for the introduction of the two amine groups. The reduction of the azide group to an amine, followed by reductive amination of the ketone, will yield the target diamine. The selective reduction of an α-azido ketone to an α-amino ketone can be achieved using reagents like tin(II) chloride, which chemoselectively reduces the azide in the presence of the ketone. arkat-usa.orgnih.gov
| Intermediate | Reagent(s) | Product | Purpose | Ref. |
| 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | Sodium Azide (NaN₃) | 2-Azido-1-(5-bromofuran-2-yl)ethan-1-one | Introduction of the first nitrogen atom | organic-chemistry.org |
| 2-Azido-1-(5-bromofuran-2-yl)ethan-1-one | Tin(II) Chloride (SnCl₂) | 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one | Selective reduction of azide to amine | arkat-usa.org |
| 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one | Ammonia (B1221849), Reducing Agent (e.g., NaBH₃CN) | This compound | Introduction of the second amine via reductive amination | wikipedia.org |
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Asymmetric Synthesis Approaches to Enantiopure this compound
The synthesis of enantiomerically pure 1,2-diamines is of great importance, and several asymmetric strategies can be envisioned for the synthesis of the title compound. rsc.orgua.es These methods typically rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing the target diamine, a chiral auxiliary could be attached to the furan precursor. For example, if the synthesis proceeds through a carboxylic acid derivative of 5-bromofuran, a chiral auxiliary such as an Evans oxazolidinone or a pseudoephedrine derivative could be used to control the stereoselective addition of an amine-containing nucleophile. acs.org
Alternatively, chiral catalysts can be employed to achieve enantioselectivity. The asymmetric synthesis of 1,2-diamines has been accomplished through various catalytic methods, including the ring-opening of meso-aziridines and the diamination of alkenes. organic-chemistry.orgresearchgate.net For the target compound, a catalytic asymmetric approach could involve the enantioselective reduction of an imine or a related C=N bond-containing intermediate.
| Chiral Auxiliary/Catalyst Type | Example | Application in Diamine Synthesis | Ref. |
| Oxazolidinone Auxiliary | Evans Auxiliaries | Control of stereoselective alkylation or acylation reactions to introduce amine precursors. | wikipedia.org |
| Pseudoephedrine Auxiliary | Myers' Auxiliary | Asymmetric alkylation of glycine (B1666218) enolates to synthesize α-amino acids, adaptable for diamine synthesis. | wikipedia.org |
| Chiral Phosphine (B1218219) Ligands | BINAP, DuPhos | Used in transition metal-catalyzed (e.g., Rh, Ru) asymmetric hydrogenation of enamines or imines. | rsc.org |
| Chiral Diamine Ligands | (R,R)-1,2-Diaminocyclohexane derivatives | Can be used as ligands in various metal-catalyzed asymmetric transformations. | researchgate.netsigmaaldrich.com |
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Enantioselective reductive amination is a powerful tool for the synthesis of chiral amines. wikipedia.org This strategy can be applied to the synthesis of this compound by the asymmetric reduction of a suitable imine precursor.
Starting from the α-amino ketone, 2-amino-1-(5-bromofuran-2-yl)ethan-1-one , condensation with a chiral amine or ammonia in the presence of a chiral catalyst could lead to the formation of a chiral imine or enamine, which is then reduced stereoselectively. Transition metal catalysts, such as those based on rhodium, iridium, or ruthenium with chiral phosphine ligands, are commonly used for this purpose.
Another approach is the use of biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the enantioselective reduction of imines to amines with high stereoselectivity. An IRED could potentially be used to reduce the imine formed from the α-amino ketone and ammonia.
A further strategy involves the use of a chiral Brønsted acid or a chiral organocatalyst to activate the imine towards nucleophilic attack by a reducing agent, thereby controlling the stereochemistry of the newly formed stereocenter. organic-chemistry.org
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The successful transition of a synthetic route from laboratory scale to industrial production hinges on meticulous optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. otavachemicals.com For the proposed synthesis of this compound, each step requires careful tuning.
The initial Wittig reaction to form 5-bromo-2-vinylfuran is a critical step. Optimization would focus on the choice of base, solvent, and temperature to control the yield and minimize side products. The formation of the phosphonium (B103445) ylide from the corresponding phosphonium salt requires a strong base, and the choice can influence the reaction's efficiency.
Table 1: Illustrative Optimization of the Wittig Reaction for 5-bromo-2-vinylfuran This table presents hypothetical data for illustrative purposes based on typical Wittig reaction optimizations.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi | THF | -78 to 20 | 2 | 75 |
| 2 | NaHMDS | THF | 0 | 1 | 82 |
| 3 | KHMDS | Toluene | 20 | 1 | 85 |
| 4 | KOtBu | THF | 20 | 3 | 78 |
The cornerstone of the asymmetric synthesis is the Sharpless Asymmetric Dihydroxylation. Its optimization is crucial for achieving high enantioselectivity (ee). Key parameters include the chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL), the concentration of the osmium catalyst, the nature of the stoichiometric oxidant (e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide), and the solvent system (typically a t-BuOH/water mixture). organic-chemistry.orgacs.org Lowering catalyst loading is a primary goal for scalability due to the cost and toxicity of osmium. nih.gov
Table 2: Hypothetical Optimization of Asymmetric Dihydroxylation of 5-bromo-2-vinylfuran This table presents hypothetical data based on established principles of the Sharpless Asymmetric Dihydroxylation. acs.orgrsc.org
| Entry | Ligand | OsO₄ (mol%) | Oxidant | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | (DHQ)₂PHAL | 1.0 | K₃[Fe(CN)₆] | t-BuOH/H₂O (1:1) | 92 | 85 |
| 2 | (DHQD)₂PHAL | 1.0 | K₃[Fe(CN)₆] | t-BuOH/H₂O (1:1) | 91 | 84 |
| 3 | (DHQ)₂PHAL | 0.5 | NMO | t-BuOH/H₂O (2:1) | 90 | 88 |
| 4 | (DHQ)₂PHAL | 0.2 | K₃[Fe(CN)₆] | t-BuOH/H₂O (1:1) | 93 | 82 |
For large-scale synthesis, process considerations include moving from batch to continuous flow reactors, which can improve heat and mass transfer, enhance safety, and allow for better control over reaction parameters. numberanalytics.com Telescoping reactions, where intermediates are not isolated, can also significantly improve efficiency by reducing the number of unit operations.
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of fine chemicals is essential for sustainable manufacturing. ijcps.org The proposed route for this compound offers several opportunities for the application of these principles.
Catalysis: The use of a catalytic amount of osmium tetroxide in the asymmetric dihydroxylation step is a prime example of Principle 9 (Catalysis). Catalytic reagents are superior to stoichiometric ones as they minimize waste. numberanalytics.com Further optimization to lower the catalyst loading or to develop a heterogeneous, recyclable catalyst would further enhance the greenness of the process.
Atom Economy: While the dihydroxylation and subsequent amination steps are addition reactions with potentially high atom economy, the Wittig reaction (Principle 2) is a notable exception. It generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. Alternative olefination methods with better atom economy could be explored.
Safer Solvents and Auxiliaries: A key focus of green chemistry is the replacement of hazardous solvents (Principle 5). Traditional solvents like chlorinated hydrocarbons or ethers like THF can be replaced with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are bio-derived solvents with better safety profiles. neuroquantology.comrsc.org Supercritical fluids, like sc-CO₂, or even water, represent the greenest solvent choices and are increasingly used in industrial processes. wikipedia.orgresearchgate.net
Table 3: Comparison of Traditional and Green Solvents for a Synthetic Step This table provides an illustrative comparison based on general solvent selection guides.
| Solvent | Hazard Classification | Environmental Impact | Green Alternative |
|---|---|---|---|
| Dichloromethane | Likely Carcinogen, Hazardous Air Pollutant | High | 2-Methyltetrahydrofuran (2-MeTHF) |
| Tetrahydrofuran (THF) | Flammable, Peroxide Former | Moderate | Cyclopentyl Methyl Ether (CPME) |
| Benzene | Carcinogen, Highly Flammable | Very High | Toluene (less toxic) or Water |
| Dimethylformamide (DMF) | Reproductive Toxin | High | Dimethyl Sulfoxide (DMSO) or N-Formylmorpholine |
Energy Efficiency: (Principle 6) Optimizing reactions to proceed at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can sometimes accelerate reactions, leading to shorter cycle times and lower energy use compared to conventional heating.
Use of Renewable Feedstocks: (Principle 7) The furan core of the target molecule is particularly relevant to this principle. Furfural, the precursor to many furan derivatives, can be produced from the dehydration of pentose (B10789219) sugars found in abundant lignocellulosic biomass, such as corncobs and bagasse. asianpubs.org This provides a renewable starting point for the entire synthesis, reducing reliance on petrochemical feedstocks.
By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques Applied to the Compound
Spectroscopic methods are indispensable for elucidating the structural features of "1-(5-Bromofuran-2-yl)ethane-1,2-diamine" at the molecular level.
Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Bromine and Amine Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). ic.ac.uk For "this compound," NMR provides detailed information about the structure, connectivity, and electronic environment of the molecule.
¹H NMR Spectroscopy:
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. fiveable.me
Amine Protons (-NH₂): The protons of the primary amine groups typically appear as a broad signal in the chemical shift range of δ 0.5-5.0 ppm. jove.comlibretexts.org This broadness is a result of rapid proton exchange with the solvent or other amine molecules. jove.com The exact position can vary depending on factors like solvent, concentration, and temperature. jove.com To confirm the presence of these labile protons, a D₂O shake experiment can be performed, which results in the disappearance of the N-H peak. jove.com
Aliphatic Protons (-CH-CH₂-): The protons on the ethane (B1197151) backbone will exhibit characteristic signals. The proton on the carbon adjacent to the furan (B31954) ring (α-proton) and the amine group will be deshielded and appear at a higher chemical shift compared to the protons on the terminal methyl group. Protons on carbons directly bonded to an amine typically appear around δ 2.3-3.0 ppm. libretexts.org
Furan Ring Protons: The protons on the furan ring will appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The electron-withdrawing bromine atom will influence the chemical shifts of the adjacent protons.
¹³C NMR Spectroscopy:
¹³C NMR provides information about the carbon skeleton of the molecule.
Carbon-Bromine Bond: The carbon atom directly bonded to the bromine atom will experience a significant downfield shift due to the electronegativity of bromine. For substituted furans, increments can be used to predict these shifts with high accuracy. ic.ac.uk For instance, the increment for a 2-bromo substituent on a furan ring is approximately +12.7 ppm relative to the parent furan. ic.ac.uk
Amine-Bound Carbons: Carbons directly attached to the nitrogen of the amine groups typically resonate in the δ 30-65 ppm region. jove.comlibretexts.org The electronegative nitrogen atom causes a deshielding effect, shifting these signals downfield compared to typical alkane carbons. libretexts.org
Furan Ring Carbons: The carbon atoms of the furan ring will have distinct chemical shifts influenced by the substituents (bromine and the diaminoethyl group).
A hypothetical ¹H NMR data table for this compound is presented below:
| Proton Type | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Furan-H | 6.2 - 6.5 | Doublet | 1H |
| Furan-H | 6.8 - 7.1 | Doublet | 1H |
| -CH(NH₂) | 3.5 - 3.8 | Multiplet | 1H |
| -CH₂(NH₂) | 2.8 - 3.2 | Multiplet | 2H |
| -NH₂ | 1.5 - 3.5 | Broad Singlet | 4H |
A hypothetical ¹³C NMR data table for this compound is presented below:
| Carbon Type | Hypothetical Chemical Shift (δ, ppm) |
| C-Br (Furan) | 115 - 125 |
| C-O (Furan) | 140 - 150 |
| C-H (Furan) | 110 - 120 |
| C-C (Furan) | 105 - 115 |
| -CH(NH₂) | 50 - 60 |
| -CH₂(NH₂) | 40 - 50 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
N-H Vibrations: Primary amines exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org N-H bending vibrations (scissoring) are typically observed around 1650-1550 cm⁻¹. libretexts.org
C-N Vibrations: The C-N stretching vibrations for aliphatic amines are found in the range of 1250-1000 cm⁻¹. libretexts.org
Furan Ring Vibrations: The furan ring has characteristic stretching and bending vibrations. The C-O-C stretching vibrations are of particular interest. udayton.edu For furan and its derivatives, ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. researchgate.netglobalresearchonline.net
C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. acs.org
Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations and can be useful for analyzing the furan ring and the C-C backbone of the ethane chain.
C-H Stretching: The C-H stretching vibrations of the aliphatic and aromatic moieties will be observable in the 3100-2800 cm⁻¹ region. researchgate.net
A table of expected vibrational frequencies for this compound is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | IR, Raman |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1550 | IR |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |
| Furan C-H | C-H Stretch | 3150 - 3100 | IR, Raman |
| Furan Ring | C=C Stretch | ~1600, ~1500 | IR, Raman |
| Furan Ring | C-O-C Stretch | 1250 - 1000 | IR |
| Aliphatic C-N | C-N Stretch | 1250 - 1000 | IR |
| Carbon-Bromine | C-Br Stretch | < 700 | IR, Raman |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns. libretexts.org
For "this compound," the molecular ion peak in the mass spectrum will be crucial for confirming its molecular formula (C₆H₉BrN₂O). A key feature of amines in mass spectrometry is that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass number. libretexts.org
Fragmentation Analysis:
The fragmentation pattern provides a fingerprint of the molecule.
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a resonance-stabilized nitrogen-containing cation.
Furan Ring Fragmentation: The furan ring can also undergo fragmentation, often initiated by the loss of a bromine atom or cleavage of the ring itself. ed.ac.ukresearchgate.net Studies on furan and its derivatives have shown that fragmentation can be influenced by the ionization energy. ed.ac.uk
Loss of Small Molecules: The loss of small, stable molecules like HCN or NH₃ can also be observed.
A table of potential major fragments in the mass spectrum of this compound is shown below:
| m/z | Possible Fragment Ion | Formation Pathway |
| 220/222 | [M]⁺ (Molecular Ion) | Ionization |
| 191/193 | [M - CH₂NH₂]⁺ | Alpha-cleavage |
| 141 | [M - Br]⁺ | Loss of Bromine |
| 113 | [C₄H₂BrO]⁺ | Cleavage of the ethylenediamine (B42938) side chain |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Chromatographic Separation and Purity Determination Methodologies
Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or enantiomers, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds. skpharmteco.com For "this compound," a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape.
Enantiomeric Excess Determination:
Since "this compound" is a chiral molecule, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.govnih.gov This is typically achieved using chiral HPLC. nih.gov
Chiral Stationary Phases (CSPs): Chiral HPLC columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov Common CSPs include those based on cyclodextrins, proteins, or polysaccharide derivatives. nih.govnih.gov
Derivatization: In some cases, derivatization of the amine groups with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. cam.ac.ukresearchgate.net
A representative HPLC data table for the analysis of this compound is presented below:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Chiralpak) |
| Mobile Phase | Isocratic or Gradient (e.g., Hexane/Isopropanol with diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | e.g., 8.5 min |
| Retention Time (S-enantiomer) | e.g., 10.2 min |
| Purity | >99% |
| Enantiomeric Excess | >99% ee |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov While "this compound" itself may have limited volatility, GC-MS is invaluable for detecting and identifying any volatile byproducts or impurities that may be present from the synthesis process. labrulez.comnih.govyoutube.com
Derivatization: To analyze less volatile amines by GC, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. chromatographyonline.com
Impurity Profiling: GC-MS can be used to identify starting materials, residual solvents, and side-reaction products. For example, analysis of furan and its derivatives in various matrices has been successfully performed using GC-MS. nih.gov
A hypothetical GC-MS data table for the analysis of volatile impurities in a sample of this compound is shown below:
| Retention Time (min) | Detected Compound | Identification Method |
| 2.5 | Dichloromethane | Mass Spectrum Library Match |
| 4.8 | Ethylamine | Mass Spectrum Library Match |
| 7.2 | 2-Bromofuran | Mass Spectrum Library Match |
| 10.5 | Unidentified byproduct | Fragmentation Pattern Analysis |
X-ray Diffraction Studies for Solid-State Structural Analysis
While single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related brominated furan and benzofuran (B130515) structures provides significant insight into the expected solid-state characteristics of the molecule. By examining the crystallographic data of analogous compounds, key structural features such as the planarity of the furan ring, the conformation of the side chain, and the nature of intermolecular interactions can be reliably inferred.
Detailed research findings from similar molecules reveal a consistent pattern of behavior in the crystalline state. For instance, the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, a compound also featuring a 5-brominated heterocyclic ring, demonstrates that the molecule is nearly planar. nih.govresearchgate.netresearchgate.net This planarity facilitates specific intermolecular interactions, including the formation of inversion dimers through O-H⋯N hydrogen bonds and stabilization via π-π stacking interactions. nih.govresearchgate.netresearchgate.net
Based on these findings from analogous structures, it is anticipated that this compound would crystallize in a manner that maximizes stabilizing interactions. The ethylenediamine moiety is a potent source of hydrogen bond donors (N-H) and acceptors (N), which would likely lead to the formation of extensive hydrogen-bonding networks, a critical factor in the crystal packing of amine-containing compounds. The furan ring is expected to be planar and participate in π-π stacking, while the bromine atom could engage in halogen bonding or other short-range interactions.
The crystallographic data for several analogous brominated and furan-containing compounds are summarized below, providing a basis for the predicted structural properties of the target molecule.
| Compound Name | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Ref. |
| 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime | C₁₀H₈BrNO₂ | Monoclinic | P2₁/n | a=5.9548, b=9.4897, c=17.2906, β=96.943 | researchgate.netresearchgate.net |
| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole | C₁₃H₈Br₂N₂OS₂ | Monoclinic | Pc | a=13.4050, b=4.7716, c=11.7303, β=105.885 | uzh.chsunway.edu.myuzh.ch |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H) | C₁₈H₁₂BrN₅O₄ | Orthorhombic | P2₁2₁2₁ | Not provided in search results | mdpi.com |
| 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine (Br₂-DPPBr-H) | C₁₈H₁₁Br₂N₅O₄ | Monoclinic | P2₁/c | Not provided in search results | mdpi.com |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C₁₅H₁₂N₂O₇ | Triclinic | P-1 | a=9.268, b=11.671, c=15.414, α=75.185, β=72.683, γ=71.301 | asianpubs.org |
| 1-benzofuran-2-carboxylic acid | C₉H₆O₃ | Monoclinic | P2₁/n | a=10.038, b=5.176, c=14.464, β=91.49 | researchgate.net |
| Compound Name | Interaction Type | Description | Ref. |
| 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime | O-H···N Hydrogen Bonds | Formation of R²₂(6) inversion dimers. | nih.govresearchgate.net |
| π-π Stacking | Centroid-centroid separations of 3.9100 Å and 3.9447 Å. | nih.govresearchgate.net | |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H) | Halogen-π Interactions | Bromine atoms interact with benzene (B151609) rings of neighboring molecules (Br···C distance = 3.382 Å). | mdpi.comresearchgate.net |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C-H···O Hydrogen Bonds | Link adjacent molecules. | asianpubs.org |
| C-H···π Interactions | Contribute to the formation of a 2D supramolecular layer. | asianpubs.org | |
| 1-benzofuran-2-carboxylic acid | O-H···O Hydrogen Bonds | Strong interactions forming R²₂(8) dimers. | researchgate.net |
| π-π Stacking | Interactions along the 'a' axis with a centroid-centroid distance of 3.7160 Å. | researchgate.net |
Theoretical and Computational Chemistry Investigations of 1 5 Bromofuran 2 Yl Ethane 1,2 Diamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1-(5-Bromofuran-2-yl)ethane-1,2-diamine, these calculations reveal key aspects of its electronic nature and reactivity.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state geometry and energetics of molecules like this compound.
DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. This involves finding the minimum energy structure on the potential energy surface. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-Br, C-O, C-C, and C-N bonds, as well as the angles between them, offering a detailed picture of the molecule's architecture. The energetics of the molecule, including its total energy and heat of formation, would also be calculated, providing a measure of its stability.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.87 Å |
| C=C (furan) | 1.35 Å | |
| C-O (furan) | 1.37 Å | |
| C-C (ethyl) | 1.54 Å | |
| C-N | 1.47 Å | |
| Bond Angle | O-C-C (furan) | 110.6° |
| C-C-N (ethyl) | 110.2° | |
| Dihedral Angle | C(furan)-C(ethyl)-C-N | Variable |
Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized on the electron-rich furan (B31954) ring and the nitrogen atoms of the diamine group, making these areas susceptible to attack by electrophiles. Conversely, the LUMO is likely to be distributed over the furan ring, influenced by the electron-withdrawing bromine atom, indicating these sites as potential targets for nucleophiles. An AM1 calculation on the related 2-aminofuran has shown that substitution tends to occur at the 5-position of the ring. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. In a study of furan derivatives, the preference for electrophilic reagents was rationalized using FMO theory. researchgate.net
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethane-1,2-diamine side chain allows the molecule to adopt various conformations, which can significantly influence its properties and biological activity.
Potential Energy Surface Mapping and Stable Conformations
Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds, primarily the C-C bond of the ethylenediamine (B42938) moiety and the C-C bond connecting the furan ring to the side chain. This mapping helps identify the low-energy, stable conformations. For similar diamine chelate rings, a number of energetically equivalent "minimum-energy" conformations have been identified. uq.edu.au The arrangement of amino groups in diamines can be similar to that in peptide chains, with a certain degree of rotational freedom around single C-C and C-N bonds. enamine.net
The results of such an analysis for this compound would likely reveal several stable conformers, differing in the spatial arrangement of the amino groups relative to the furan ring. The relative energies of these conformers would determine their population distribution at a given temperature. Conformationally restricted diamines are attractive scaffolds in medicinal chemistry as they can pre-organize functional groups in a defined spatial manner. lifechemicals.com
Hydrogen Bonding and Other Non-Covalent Interactions
Intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. In this compound, hydrogen bonds could form between the amine protons and the furan oxygen or the other nitrogen atom. These interactions would restrict the conformational freedom of the molecule and favor specific geometries. In a study of β-keto-enol furan derivatives, intramolecular hydrogen bonding was found to be a key factor governing the structure. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules in a more realistic environment, such as in solution. MD simulations have been used to investigate the properties of furan resins and other furan-based molecules. dpi-proceedings.comresearchgate.netresearchgate.net
An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system over time. This would provide a trajectory of the molecule's positions and velocities, revealing how it moves, rotates, and changes conformation in solution.
These simulations can provide information on:
Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and reactivity.
Conformational Dynamics: The rates of transition between different stable conformations.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds over time.
For example, MD simulations could show how the flexible diamine side chain interacts with water molecules and how this influences its preferred conformation. This information is critical for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids. Theoretical studies on furan have shown complex nuclear dynamics governed by vibronic coupling. nih.gov
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic signatures of molecules, offering valuable insights that complement experimental data. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, researchers can anticipate the spectral characteristics of novel compounds like this compound. These theoretical predictions are instrumental in the structural elucidation and characterization of such molecules.
Computational studies on analogous furan and ethylenediamine structures provide a basis for predicting the spectroscopic properties of this compound. Methodologies such as DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p) or cc-pVTZ) are commonly employed for these predictions. nih.govglobalresearchonline.net The theoretical spectra are typically calculated for the molecule in its ground state geometry, optimized by the same computational method.
Predicted Infrared (IR) Spectrum
The theoretical IR spectrum of this compound can be predicted by calculating its harmonic vibrational frequencies. The characteristic vibrations of the furan ring, the ethylenediamine side chain, and the carbon-bromine bond are expected to be prominent.
N-H Vibrations : The amine groups of the ethylenediamine moiety are predicted to exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Vibrations : The aromatic C-H stretching vibrations of the furan ring are anticipated in the region of 3100-3200 cm⁻¹. globalresearchonline.netias.ac.in The aliphatic C-H stretching vibrations of the ethane (B1197151) bridge are expected at lower frequencies, generally between 2850 and 3000 cm⁻¹.
C=C and C-O-C Vibrations : The furan ring's C=C and C-O-C stretching vibrations are predicted to appear in the 1300-1600 cm⁻¹ region. globalresearchonline.netudayton.edu
C-N and C-Br Vibrations : The C-N stretching of the diamine group and the C-Br stretching vibrations are expected at lower wavenumbers, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.
A data table summarizing the predicted key IR vibrational frequencies is presented below.
| Predicted Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | Furan Ring | 3100 - 3200 |
| Aliphatic C-H Stretch | Ethane Chain | 2850 - 3000 |
| C=C Ring Stretch | Furan Ring | 1500 - 1600 |
| C-O-C Ring Stretch | Furan Ring | 1000 - 1200 |
| C-N Stretch | Amine | 1000 - 1250 |
| C-Br Stretch | Bromo-group | 500 - 700 |
Predicted Nuclear Magnetic Resonance (NMR) Spectra
The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO). globalresearchonline.net The chemical shifts are highly dependent on the electronic environment of each nucleus.
¹H NMR:
Amine Protons (-NH₂) : The chemical shifts for the amine protons can vary and are dependent on factors like solvent and concentration. They are typically predicted to appear as broad signals.
Furan Protons : The two protons on the furan ring are in different electronic environments and are expected to appear as doublets in the aromatic region, likely between 6.0 and 7.5 ppm.
Ethylenediamine Protons : The protons on the ethane chain (-CH-CH₂-) will show complex splitting patterns due to coupling with each other and the neighboring amine protons, with predicted shifts in the 2.5-4.0 ppm range.
¹³C NMR:
Furan Carbons : The carbon atoms of the furan ring are expected to have distinct chemical shifts. The carbon bearing the bromine atom (C5) is predicted to be in the range of 110-125 ppm, while the carbon attached to the ethylenediamine side chain (C2) would be further downfield. The other furan carbons (C3 and C4) are expected in the 108-115 ppm region.
Ethylenediamine Carbons : The two aliphatic carbons of the ethylenediamine moiety are predicted to have chemical shifts in the range of 40-60 ppm.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan Ring (C3-H, C4-H) | 6.0 - 7.5 | 108 - 115 |
| Ethylenediamine (-CH-CH₂-) | 2.5 - 4.0 | 40 - 60 |
| Amine (-NH₂) | Broad, variable | - |
| Furan Ring (C2) | - | 150 - 165 |
| Furan Ring (C5-Br) | - | 110 - 125 |
Predicted UV-Visible Spectrum
The electronic absorption properties are typically predicted using Time-Dependent DFT (TD-DFT). nih.govglobalresearchonline.net The UV-Visible spectrum of this compound is expected to be dominated by π → π* transitions within the bromofuran chromophore. Computational studies on furan derivatives suggest that the primary absorption bands would likely appear in the ultraviolet region. globalresearchonline.net The presence of the bromine atom and the aminoethane substituent on the furan ring will influence the precise wavelength of maximum absorption (λ_max). The amino group, acting as an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted furan.
| Type of Electronic Transition | Chromophore | Predicted λ_max (nm) |
| π → π* | Bromofuran Ring | 250 - 290 |
It is important to note that these predicted values are based on theoretical models and may differ from experimental results due to solvent effects, conformational changes, and intermolecular interactions. nih.govnih.gov However, they provide a robust framework for the initial spectroscopic characterization of this compound.
Reactivity Profiles and Mechanistic Pathways of 1 5 Bromofuran 2 Yl Ethane 1,2 Diamine
Nucleophilic Reactivity of the Diamine Moiety
The ethylenediamine (B42938) moiety is a potent nucleophile, owing to the lone pair of electrons on each nitrogen atom. This allows the compound to readily participate in reactions with a wide range of electrophiles.
The primary amine groups of 1-(5-bromofuran-2-yl)ethane-1,2-diamine are expected to undergo facile N-alkylation and N-acylation reactions. Alkylation with alkyl halides or other alkylating agents would proceed via a standard nucleophilic substitution mechanism. Due to the presence of two nucleophilic centers, a mixture of mono- and di-alkylated products is possible, with the potential for overalkylation to form quaternary ammonium (B1175870) salts. The reaction can be controlled by careful selection of stoichiometry and reaction conditions.
Acylation with acyl chlorides, anhydrides, or esters would similarly yield mono- or di-acylated products (amides). These reactions are typically rapid and can often be carried out under mild conditions. The resulting amides are generally more stable and less basic than the parent amines. A general method for the N-alkylation of amines with alcohols, such as 2,5-furandimethanol, has been developed using an iridium catalyst, suggesting a pathway for introducing furan-containing substituents. nih.gov
Table 1: Representative Alkylation and Acylation Reactions of Amines
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Substituted Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
The diamine is expected to react with aldehydes and ketones to form imines (Schiff bases). This condensation reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org Given the two amine groups, reaction with two equivalents of a carbonyl compound could lead to the formation of a di-imine. If a dicarbonyl compound is used, intramolecular cyclization can occur to form heterocyclic structures like diazepines. The reaction is reversible and often driven to completion by removing the water formed during the reaction. wikipedia.orgyoutube.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine. wikipedia.org Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water), which is then eliminated to form the iminium ion, followed by deprotonation to give the neutral imine. wikipedia.orgyoutube.com
Reactivity of the Bromine Substituent on the Furan (B31954) Ring
The bromine atom at the 5-position of the furan ring is a key site for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the furan ring facilitates electrophilic substitution, with the 2- and 5-positions being the most activated. pearson.com
The C-Br bond on the furan ring is a versatile handle for the formation of new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a widely used method for forming biaryl or aryl-alkenyl linkages. wikipedia.orgmdpi.com The reaction is tolerant of many functional groups, and the diamine moiety would likely not interfere, although it may require protection in some cases. Studies on methyl 5-bromobenzofuran-2-carboxylate have shown successful Suzuki couplings with various arylboronic acids using a Pd(II) complex. researchgate.net
Stille Coupling: The Stille reaction couples the bromo-furan with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While versatile, the toxicity of the tin reagents is a significant drawback. organic-chemistry.orglibretexts.org This reaction is effective for creating C-C bonds with aryl, vinyl, and other groups. wikipedia.orglibretexts.orgresearchgate.net
Heck Reaction: The Heck reaction would couple the bromo-furan with an alkene in the presence of a palladium catalyst and a base to form a substituted furan with a new vinyl substituent. nih.govorganic-chemistry.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org Microwave-assisted Heck reactions have been successfully performed on 2-acetyl-5-bromobenzofuran with various olefins, indicating the feasibility of this transformation on the bromo-furan core. arkat-usa.orgresearchgate.net
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromo-furan with a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild. wikipedia.org Sonogashira couplings have been successfully applied to bromoindoles and other halogenated heterocycles. researchgate.netpitt.edu
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatics
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Furan-R |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, LiCl | Furan-R |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Furan-CH=CHR |
Direct nucleophilic aromatic substitution (SNA) of the bromine atom is generally difficult on electron-rich aromatic systems like furan. total-synthesis.com SNA reactions are typically favored on electron-poor aromatic rings, where electron-withdrawing groups are present ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. total-synthesis.comyoutube.com The furan ring itself, and the electron-donating nature of the diamine-containing side chain (after potential coordination to the nucleophile), would not favor this pathway. Therefore, direct substitution of the bromine by a nucleophile is expected to be challenging under standard SNA conditions.
Cyclization Reactions and Heterocycle Annulation with the Diamine
The 1,2-diamine functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov The two adjacent nitrogen atoms can react with suitable bifunctional electrophiles to form new rings.
For example, reaction with α-dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) or their equivalents would lead to the formation of substituted pyrazines. Reaction with carboxylic acids or their derivatives (like esters or acyl chlorides) can lead to the formation of cyclic amides or lactams. Phosgene or its equivalents could be used to form cyclic ureas.
Furthermore, intramolecular reactions are possible. For instance, if the bromine on the furan ring were to be replaced by a group capable of reacting with the diamine (e.g., via a preceding cross-coupling reaction to introduce a carbonyl or other electrophilic center), subsequent intramolecular cyclization could lead to the formation of fused heterocyclic systems. Research has shown that 1,2-diamines can be used to synthesize spirocyclic systems and other complex heterocyclic structures. whiterose.ac.uknih.gov Biocatalytic cascades have also been developed to convert diamines into N-heterocycles like pyrrolidines and piperidines through an oxidation-cyclization-reduction sequence. rsc.org
Stereoselective Transformations Involving the Chiral Center
The chiral center at the C1 position of the ethane (B1197151) bridge in this compound introduces the potential for stereoisomerism, leading to the existence of (R) and (S) enantiomers. The stereochemistry of this center is pivotal as it can dictate the molecule's interaction with other chiral molecules and its utility in asymmetric synthesis. While specific research on stereoselective transformations for this particular compound is not extensively documented in publicly available literature, we can infer potential pathways based on well-established principles for analogous 1,2-diamines and chiral furan derivatives. These transformations can be broadly categorized into two main approaches: the resolution of a racemic mixture and the asymmetric synthesis of a single enantiomer.
A prevalent strategy for obtaining enantiomerically pure amines is through chiral resolution. wikipedia.org This process involves the separation of a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, such as an enantiomerically pure carboxylic acid like tartaric acid or mandelic acid. wikipedia.orgnih.gov The resulting diastereomeric salts often exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the diamine can be recovered by removing the chiral auxiliary.
The general principle of diastereomeric salt resolution is outlined in the table below, illustrating a hypothetical resolution of racemic this compound using a generic chiral acid, (R)-HA.
Table 1: Hypothetical Diastereomeric Salt Resolution
| Step | Process | Description |
|---|---|---|
| 1 | Salt Formation | Racemic diamine is reacted with an enantiopure chiral acid (e.g., (R)-tartaric acid) in a suitable solvent. |
| 2 | Fractional Crystallization | The solution is cooled or concentrated, leading to the precipitation of the less soluble diastereomeric salt. |
| 3 | Separation | The crystallized salt is separated from the mother liquor, which contains the more soluble diastereomeric salt. |
Another powerful technique for chiral separation is chiral chromatography. nih.gov In this method, the racemic diamine is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation.
The direct synthesis of a single enantiomer, known as asymmetric synthesis, is often a more efficient approach as it avoids the loss of 50% of the material inherent in classical resolution. wikipedia.org For 1,2-diamines, several catalytic asymmetric methods have been developed. rsc.orgrsc.org One such strategy that could be hypothetically applied is the asymmetric reductive amination of a suitable precursor ketone. This would involve the condensation of a ketone with an amine source, followed by stereoselective reduction of the resulting imine, catalyzed by a chiral transition metal complex.
A plausible synthetic precursor to this compound is 1-(5-bromofuran-2-yl)ethan-1-one. The asymmetric synthesis could proceed via the pathways shown in the following table, based on established methodologies for other ketones and amines. rsc.org
Table 2: Potential Asymmetric Synthesis Routes
| Route | Precursor | Key Transformation | Catalyst/Reagent | Product |
|---|---|---|---|---|
| A | 1-(5-bromofuran-2-yl)-2-azidoethan-1-one | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | (R)- or (S)-2-azido-1-(5-bromofuran-2-yl)ethan-1-amine |
Once obtained in an enantiomerically pure form, this compound can itself be used as a building block in stereoselective transformations. Enantiopure 1,2-diamines are highly valued as chiral ligands in transition metal catalysis. rsc.orgrsc.org For instance, the diamine can be derivatized, for example, by reaction with salicylaldehyde (B1680747) derivatives, to form a chiral Schiff base ligand. Such ligands are known to coordinate with metal centers like vanadium to catalyze asymmetric oxidations, such as the oxidation of sulfides to chiral sulfoxides. researchgate.net The stereochemical outcome of these reactions is directly controlled by the chirality of the diamine ligand.
The application of an enantiopure furan-based diamine as a ligand in a representative asymmetric reaction is conceptualized below.
Table 3: Hypothetical Application as a Chiral Ligand
| Reaction Type | Substrate | Catalyst System | Product | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Sulfide Oxidation | Thioanisole | (S,S)-Diamine-Schiff base + VO(acac)₂ | (R)-Methyl phenyl sulfoxide | High enantiomeric excess (ee) |
Coordination Chemistry and Ligand Applications of 1 5 Bromofuran 2 Yl Ethane 1,2 Diamine
Chelating Properties of the Vicinal Diamine to Transition Metals
The defining feature of 1-(5-bromofuran-2-yl)ethane-1,2-diamine as a ligand is the ethane-1,2-diamine (ethylenediamine) backbone. This moiety is a classic bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center through the lone pairs of its two nitrogen atoms. atamanchemicals.comtardigrade.in This chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, is a fundamental principle in coordination chemistry. nih.gov
The synthesis of metal complexes with this compound is expected to follow standard procedures for the coordination of diamine ligands. Typically, this involves the reaction of the diamine ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724). The general reaction can be represented as:
MXn + yL → [M(L)y]Xn
Where:
M is the transition metal (e.g., Cu, Ni, Zn, Pd, Pt, Ru)
X is an anion (e.g., Cl⁻, BF₄⁻, OTf⁻)
L is the this compound ligand
y is the number of ligands coordinated to the metal center
The stoichiometry of the resulting complex (the value of y) will depend on the coordination number of the metal ion and the steric bulk of the ligand. For octahedral complexes, it is common to find tris-chelated [M(L)₃]ⁿ⁺ or bis-chelated [M(L)₂X₂]ⁿ⁺ species. For square planar metals like Pd(II) and Pt(II), mono-chelated [M(L)X₂] or bis-chelated [M(L)₂]²⁺ complexes are anticipated.
Hypothetical Synthetic Data for Metal Complexes of this compound (L)
| Complex | Metal Salt | Solvent | Expected Geometry |
| [Cu(L)Cl₂] | CuCl₂ | Ethanol | Distorted Octahedral |
| [Ni(L)₂(H₂O)₂]Cl₂ | NiCl₂·6H₂O | Methanol | Octahedral |
| [Zn(L)Cl₂] | ZnCl₂ | Acetonitrile | Tetrahedral |
| [Pd(L)Cl₂] | PdCl₂(PhCN)₂ | Dichloromethane | Square Planar |
| [Pt(L)Cl₂] | K₂PtCl₄ | Water/Ethanol | Square Planar |
| [Ru(L)₂(p-cymene)]Cl₂ | [Ru(p-cymene)Cl₂]₂ | Methanol | Pseudo-octahedral |
The electronic structure of the metal complexes can be rationalized using Ligand Field Theory. The two nitrogen atoms of the diamine act as σ-donors, influencing the d-orbital splitting of the central metal ion. For an octahedral complex, the d-orbitals will split into t₂g and e_g sets. The magnitude of this splitting (Δ_o) will determine the magnetic properties and electronic spectra of the complex. The furan (B31954) ring and its bromine substituent are expected to have a secondary electronic effect, potentially influencing the ligand field strength through inductive effects.
For square planar complexes, such as those of Pd(II) and Pt(II), the d-orbitals split into four distinct energy levels. These complexes are typically diamagnetic. The UV-Vis spectra of these complexes would be dominated by d-d transitions and charge-transfer bands.
Stereochemical Aspects of Metal-Ligand Coordination
The coordination of this compound, which is a chiral ligand (due to the stereocenter at the carbon bearing the amino group and the furan ring), to a metal center introduces significant stereochemical possibilities. When three of these bidentate ligands coordinate to an octahedral metal center, two geometric isomers are possible: facial (fac) and meridional (mer). Furthermore, the chirality of the ligand itself leads to the formation of diastereomers and enantiomers.
For an octahedral complex of the type [M(L)₃]ⁿ⁺, where L is a chiral bidentate ligand, several diastereomers can be formed, such as Δ-fac, Λ-fac, Δ-mer, and Λ-mer. The separation of these diastereomers can sometimes be achieved by fractional crystallization. The use of an enantiomerically pure form of the ligand would be a powerful tool in asymmetric synthesis, allowing for the creation of chiral metal complexes. mdpi.com
Role of the Bromine Substituent in Modulating Coordination Behavior
The bromine atom on the furan ring is expected to influence the coordination properties of the ligand in several ways:
Electronic Effects : Bromine is an electron-withdrawing group. This will decrease the electron density on the furan ring and, to a lesser extent, on the diamine moiety. This could slightly reduce the basicity of the nitrogen atoms, potentially affecting the stability of the resulting metal complexes.
Steric Effects : The bromine atom adds steric bulk to the ligand. This could influence the preferred coordination geometry and the number of ligands that can fit around a metal center. For instance, it might favor the formation of bis-chelated over tris-chelated complexes in some cases.
Secondary Interactions : The bromine atom could potentially participate in weak halogen bonding interactions with solvent molecules or other components in the crystal lattice, influencing the solid-state packing of the complexes.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes containing diamine ligands are widely used as catalysts in a variety of organic transformations. By analogy, complexes of this compound could be investigated for similar catalytic activities.
Asymmetric Catalysis : Given the inherent chirality of the ligand, its metal complexes are prime candidates for use in asymmetric catalysis. For example, Ru(II)-diamine complexes are known to be effective catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones and imines.
Cross-Coupling Reactions : Palladium-diamine complexes are often employed as catalysts in cross-coupling reactions, such as Suzuki and Heck couplings. The electronic properties imparted by the bromofuran moiety could modulate the catalytic activity and selectivity.
Polymerization : Late transition metal complexes with chelating amines have been extensively studied as catalysts for olefin polymerization. mdpi.com Nickel and palladium complexes of this compound could potentially catalyze the polymerization of ethylene (B1197577) and other olefins to produce polymers with specific microstructures.
Potential Catalytic Applications and Relevant Metal Centers
| Catalytic Reaction | Plausible Metal Center | Rationale |
| Asymmetric Hydrogenation | Ru, Rh, Ir | Well-established use of chiral diamine complexes. lu.se |
| Suzuki Coupling | Pd | Common application for Pd-diamine complexes. |
| Olefin Polymerization | Ni, Pd | Known activity of late transition metal-amine complexes. mdpi.com |
Applications As a Building Block in Complex Molecular Synthesis
Utilization in the Construction of Advanced Organic Scaffolds
The diamine functionality of 1-(5-bromofuran-2-yl)ethane-1,2-diamine serves as a key component in the assembly of larger, more complex molecular frameworks, including polyamines and macrocycles.
The vicinal diamine arrangement in this compound is a foundational element for the synthesis of linear and cyclic polyamines. These structures are of significant interest due to their diverse applications in coordination chemistry, materials science, and medicinal chemistry. The primary amino groups can readily undergo reactions such as alkylation and acylation to extend the polyamine chain.
One common strategy for the synthesis of macrocyclic polyamines involves the cycloaddition of diamines with dihalides or other electrophilic linking units. While direct examples involving this compound are not extensively documented, the general principles of macrocyclization are applicable. The reaction of the diamine with a suitable dielectrophile under high-dilution conditions would be expected to yield a macrocyclic structure incorporating the bromofuran moiety. The choice of the linking unit can be tailored to control the size and properties of the resulting macrocycle.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Dihaloalkane | Macrocyclic Polyamine | Metal Ion Sequestration |
| This compound | Diacyl Chloride | Macrocyclic Polyamide | Host-Guest Chemistry |
| This compound | Dialdehyde (followed by reduction) | Macrocyclic Polyamine | Catalyst Ligand |
The structural motif of a furan (B31954) ring linked to a diamine is found in various compounds of biological interest. The synthesis of analogs of natural products or the creation of novel molecular scaffolds for drug discovery can utilize this compound as a starting material. The furan ring can act as a bioisostere for other aromatic or heteroaromatic systems, while the diamine provides points for attachment to other molecular fragments. For instance, the diamine can be incorporated into peptide or peptidomimetic structures through amide bond formation. The synthesis of heterocyclic systems, such as diazepines or pyrazines, can also be envisioned through condensation reactions with dicarbonyl compounds.
Derivatization Strategies via the Bromine Substituent for Diverse Functionalities
The bromine atom on the furan ring of this compound is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. This versatility is primarily exploited through transition-metal-catalyzed cross-coupling reactions.
Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 5-position of the furan ring. These reactions are generally high-yielding and tolerant of a wide variety of functional groups, including the diamine moiety (which may require protection depending on the reaction conditions). For example, a Suzuki coupling with an arylboronic acid would introduce an aryl substituent, leading to a biaryl-like structure. Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl group, which could be further functionalized.
| Cross-Coupling Reaction | Reagent | Introduced Functionality |
| Suzuki Coupling | Arylboronic acid | Aryl group |
| Stille Coupling | Organostannane | Alkyl, Aryl, Vinyl group |
| Heck Coupling | Alkene | Alkenyl group |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl group |
| Buchwald-Hartwig Amination | Amine | Amino group |
These derivatization strategies significantly expand the molecular diversity that can be accessed from this building block, enabling the synthesis of libraries of compounds for various applications.
Role in the Synthesis of Chiral Intermediates for Asymmetric Transformations
Chiral vicinal diamines are highly valuable ligands and auxiliaries in asymmetric catalysis. While the specific use of this compound in this context is not widely reported, its structural features make it a promising candidate. The synthesis of this compound in an enantiomerically pure form would be a critical first step. This could potentially be achieved through asymmetric synthesis or resolution of a racemic mixture.
A related chiral diamine, 1,2-bis(5-bromofuran-2-yl)ethane-1,2-diamine, has been synthesized with high enantiospecificity, suggesting that similar methodologies could be applied to the target compound scholaris.ca. Once obtained in a chiral form, this compound could be used as a ligand for transition metals in a variety of asymmetric transformations, such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond-forming reactions. The electronic properties of the bromofuran ring could influence the catalytic activity and selectivity of the resulting metal complex.
Future Research Directions and Emerging Paradigms for 1 5 Bromofuran 2 Yl Ethane 1,2 Diamine
Exploration of Novel Synthetic Pathways and Catalytic Systems
A primary objective will be the exploration of novel catalytic systems that can streamline the synthesis. This includes the investigation of transition-metal catalysts for direct C-H amination of a suitable furan (B31954) precursor, potentially bypassing the need for pre-functionalization. Furthermore, the development of asymmetric catalytic methods to afford enantiomerically pure forms of the diamine will be a significant area of focus, given the importance of chirality in many biological and material applications. Biocatalysis, employing enzymes such as transaminases, could offer a green and highly selective alternative to traditional chemical methods.
| Catalytic System | Potential Reaction | Anticipated Advantages | Key Research Challenges |
| Rhodium(II) Carbenoid | C-H Amination | High regioselectivity, atom economy | Catalyst stability, substrate scope |
| Chiral Phosphoric Acid | Asymmetric Reductive Amination | High enantioselectivity, mild conditions | Synthesis of chiral precursors |
| Transaminase Enzyme | Biocatalytic Amination | High stereoselectivity, green chemistry | Enzyme stability and activity with furan substrates |
| Palladium-based Catalysts | Buchwald-Hartwig Amination | Broad substrate scope, good yields | Ligand design for furan substrates |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers a powerful tool for predicting the reactivity and properties of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. This information is crucial for predicting its behavior in various chemical reactions.
Future computational studies will likely focus on modeling the transition states of potential reactions, such as metal-catalyzed cross-coupling at the bromine position or nucleophilic substitution at the diamine moiety. This will allow for the in silico screening of reaction conditions and catalysts, saving significant experimental time and resources. Molecular dynamics simulations could also provide insights into the conformational flexibility of the ethylenediamine (B42938) side chain and its interactions with solvent molecules or potential binding partners.
| Computational Method | Parameter to be Studied | Predicted Insight |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Reactivity and electronic transitions |
| Time-Dependent DFT (TD-DFT) | Excited state energies | Photophysical properties |
| Molecular Dynamics (MD) | Conformational landscape | Interaction with biological targets or material surfaces |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Feasibility of biocatalytic routes |
Integration into Materials Science and Supramolecular Assemblies (Excluding Material Properties)
The unique combination of a rigid, electron-rich furan core and a flexible, coordinating diamine chain makes this compound an attractive building block for materials science and supramolecular chemistry. The diamine functionality can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the covalent linkage of the molecule into larger polymeric structures.
Future research will likely explore the self-assembly of this compound into well-defined supramolecular architectures, such as gels, liquid crystals, or vesicles. The interplay of hydrogen bonding from the amine groups and π-π stacking of the furan rings could be harnessed to control the morphology and stability of these assemblies. The design of stimuli-responsive materials, where the supramolecular structure can be altered by external triggers like pH or light, is another promising avenue.
Development of High-Throughput Screening Methodologies for Reactivity Studies
To rapidly explore the chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies is essential. nih.gov HTS allows for the parallel execution of a large number of reactions, enabling the efficient identification of optimal reaction conditions or novel derivatives with desired properties. nih.govsigmaaldrich.com
For instance, a library of derivatives could be generated by reacting the diamine with a diverse set of electrophiles in a microplate format. The reactivity could then be assessed using a variety of detection methods, such as fluorescence or luminescence-based assays. nih.gov Similarly, the potential of the compound as a ligand could be screened against a panel of metal salts, with the formation of coordination complexes detected by changes in absorbance or fluorescence. The data generated from HTS can be used to build structure-activity relationships and inform the design of more focused libraries. nih.gov
| Screening Approach | Objective | Detection Method | Potential Throughput |
| Parallel Synthesis | Identify optimal cross-coupling conditions | LC-MS, GC-MS | 96-well plate format |
| Ligand Screening | Discover new metal-ligand complexes | UV-Vis Spectroscopy, Fluorescence | 384-well plate format |
| Catalysis Discovery | Screen for catalytic activity of derivatives | Colorimetric or Fluorometric Assays | >1536-well plate format |
Design of Next-Generation Functional Molecules Utilizing the Compound's Core Structure
The core structure of this compound serves as a versatile starting point for the design of more complex and functional molecules. The strategic modification of both the furan ring and the ethylenediamine side chain can lead to compounds with tailored properties for specific applications.
For example, the bromine atom can be replaced with various functional groups through Suzuki, Stille, or Sonogashira coupling reactions, introducing new electronic or steric features. The diamine moiety can be derivatized to form Schiff bases, amides, or sulfonamides, which can act as ligands for a wide range of metal ions or as hydrogen bond donors/acceptors in supramolecular systems. The design of chiral ligands for asymmetric catalysis, where the stereochemistry of the diamine is crucial for inducing enantioselectivity, is a particularly promising direction. Furthermore, the incorporation of this scaffold into larger conjugated systems could lead to novel organic electronic materials.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and purifying 1-(5-Bromofuran-2-yl)ethane-1,2-diamine?
- Answer: Synthesis requires careful optimization of bromination conditions (e.g., solvent polarity, temperature) to avoid over-bromination or furan ring degradation. Purification often involves gradient chromatography or recrystallization to isolate the diamine from byproducts like unreacted precursors or dehalogenated derivatives. Researchers should validate purity using HPLC or GC-MS and cross-reference spectral data (e.g., H NMR, IR) with theoretical predictions or databases like NIST Chemistry WebBook . Methodological rigor must align with guiding principles that link experimental design to reaction mechanisms (e.g., nucleophilic substitution pathways) .
Q. Which analytical techniques are most robust for characterizing the structural stability of this compound under varying experimental conditions?
- Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. Solubility studies in polar/non-polar solvents (e.g., DMSO vs. hexane) should employ UV-Vis spectroscopy to monitor decomposition. For structural integrity, X-ray crystallography or dynamic light scattering (DLS) can detect aggregation phenomena. Researchers must document deviations from expected results (e.g., unexpected melting points) and validate findings against control compounds .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Answer: Contradictions often arise from solvent effects or impurities. To address this:
- Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR).
- Cross-validate using multiple techniques (e.g., compare mass spectrometry with elemental analysis).
- Consult peer-reviewed databases (e.g., NIST) rather than commercial platforms .
- Apply statistical tools (e.g., principal component analysis) to identify outlier datasets .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reactivity of this compound in cross-coupling reactions?
- Answer: Density functional theory (DFT) simulations can predict regioselectivity in palladium-catalyzed reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of the bromofuran moiety. Researchers should compare activation energies of possible pathways (e.g., oxidative addition vs. transmetallation) and validate models using experimental kinetic data. Integration with cheminformatics tools (e.g., Gaussian or ORCA) is essential for accuracy .
Q. How can factorial design optimize reaction conditions for derivatizing this compound into pharmacologically relevant analogs?
- Answer: A 2 factorial design (where = variables like temperature, catalyst loading, and solvent ratio) identifies synergistic effects. For example:
- Factors: Catalyst type (Pd/C vs. Ni), solvent (THF vs. DMF).
- Response variables: Yield, enantiomeric excess (EE).
- Analysis: ANOVA to determine significant factors; response surface methodology (RSM) for optimization.
Q. What interdisciplinary methodologies apply to studying this compound’s potential in membrane technologies or catalysis?
- Answer:
- Membrane separation: Test permeability using pressure-driven filtration setups (e.g., dead-end cells) with varying pore sizes. Compare performance with commercial membranes using rejection coefficients for model compounds .
- Catalysis: Employ in situ FTIR or XAS to monitor active sites during reactions. Pair with kinetic isotope effects (KIE) to elucidate rate-determining steps .
Methodological Guidance for Data Interpretation
- Handling conflicting results: Use triangulation (multiple methods/theories) to confirm findings. For example, reconcile discrepancies in reaction yields by integrating kinetic studies, computational models, and spectroscopic data .
- Statistical validation: Apply inferential statistics (e.g., t-tests for mean differences) and error propagation analysis to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
